[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow liquid appearance .Scientific Research Applications
Efficient Synthesis and Building Blocks in Drug Discovery
Benzo[d]thiazole derivatives are pivotal in synthetic and medicinal chemistry due to their bioactivities. A study outlines an elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks, offering the possibility to explore chemical spaces around the molecule for target ligand development. This approach underlines the compound's utility in drug discovery and development (Durcik et al., 2020).
Implementation in Semiconducting Polymers
Benzo[d]thiadiazole and its derivatives, such as benzo[d][1,2,3]thiadiazole (isoBT), have been used in creating high-performance organic semiconductors. These compounds are integral in the development of transistors, solar cells, photodetectors, and thermoelectrics, showcasing their critical role in advancing optoelectronic semiconductor technology (Chen et al., 2016).
Antibacterial Agents Development
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlights the synthesis of novel compounds demonstrating promising antibacterial activity. This indicates the potential of benzo[d]thiazole derivatives in developing new antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Physiological pH Sensing
A study introduced a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the highly sensitive detection of physiological pH changes. This application is crucial in biosample analysis and environmental monitoring, demonstrating the versatility of benzo[d]thiazole derivatives in chemosensory technologies (Li et al., 2018).
Corrosion Inhibition
Benzo[d]thiazole derivatives have also been identified as effective corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Their efficiency in protecting metallic surfaces underscores the importance of these compounds in industrial applications, particularly in extending the lifecycle of infrastructure in corrosive environments (Yadav et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O3S/c19-10-5-6-12(13(20)7-10)15-8-11(22-25-15)9-24-18(23)17-21-14-3-1-2-4-16(14)26-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBGVCCGGQCPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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